molecular formula C11H11NO B100065 7-Methoxy-2-methylquinoline CAS No. 19490-87-0

7-Methoxy-2-methylquinoline

Cat. No.: B100065
CAS No.: 19490-87-0
M. Wt: 173.21 g/mol
InChI Key: QEVADHKTNBIYSD-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylquinoline is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

7-Methoxy-2-methylquinoline derivatives have shown promising results in anticancer research. For instance, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a related compound, demonstrated significant anticancer activity, including inhibiting tumor growth in mice without obvious signs of toxicity. It inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature, acting as a tubulin-binding tumor-vascular disrupting agent (Cui et al., 2017).

Antileishmanial Activity

Lepidines, derivatives of this compound, have been investigated for their antileishmanial properties. One such compound, WR 6026, was found to be over 700 times more effective than the standard antimonial drug in a hamster-Leishmania donovani model (Kinnamon et al., 1978).

Tubulin Polymerization Inhibition

Studies have also focused on derivatives of this compound for their ability to inhibit tubulin polymerization, a mechanism crucial in anticancer drug development. Research indicates that these compounds effectively disrupt microtubule assembly, a property valuable for cancer treatment (Gastpar et al., 1998).

Quantum Entanglement in Cancer Diagnosis

An interesting application includes the use of a related molecule, 6-Methoxy-8-[[6Methoxy-8-[[6-Methoxy-2-Methyl-1-(2-Methylpropyl)-3,4Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1(2-Methylpropyl)-3,4-Dihydro-1H Isoquinolin-7-ol, in the diagnosis of human cancer cells, tissues, and tumors using quantum entanglement dynamics (Alireza et al., 2019).

Antidepressant Potential

Research has explored the antidepressant-like effects of certain derivatives, such as 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, indicating their potential in treating depression through the l-arginine–nitric oxide–cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).

Chemotherapeutic Agents

Various this compound derivatives have been studied as potential chemotherapeutic agents. Their efficacy against diseases like leishmaniasis has been highlighted, with some showing many-fold greater activity compared to standard drugs (Kinnamon et al., 1980).

Safety and Hazards

7-Methoxy-2-methylquinoline is classified under GHS05 and GHS07 hazard pictograms. It carries the signal word “Danger” and hazard statements H302 and H318, indicating that it is harmful if swallowed and causes serious eye damage .

Future Directions

Quinoline structures, including 7-Methoxy-2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, future research may focus on exploring the potential biological and pharmaceutical activities of this compound and its derivatives .

Properties

IUPAC Name

7-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-9-5-6-10(13-2)7-11(9)12-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVADHKTNBIYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443662
Record name 7-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19490-87-0
Record name 7-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19490-87-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the synthesis of 7-Methoxy-2-methylquinoline derivatives based on this research?

A1: While the specific synthesis of this compound is not detailed, the research article describes a novel one-pot method for synthesizing 5-Allyl-8-hydroxy-7-methoxy-2-methylquinoline []. This suggests that the parent compound, this compound, could be used as a starting material for further modifications, and highlights the potential for developing efficient synthetic routes for related compounds within this chemical family.

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